molecular formula C34H42N2O6 B2597915 ivDde-D-Lys(Fmoc) CAS No. 2308529-94-2

ivDde-D-Lys(Fmoc)

Número de catálogo: B2597915
Número CAS: 2308529-94-2
Peso molecular: 574.718
Clave InChI: XHYVKYKHSHULFH-HHHXNRCGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

ivDde-D-Lys(Fmoc): , also known as N-α-Fmoc-N-ε-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl-D-lysine, is an orthogonally-protected lysine derivative. This compound is primarily used in the synthesis of peptides through Fmoc Solid Phase Peptide Synthesis (SPPS). The ivDde group provides stability against piperidine, making it a valuable tool in peptide synthesis .

Aplicaciones Científicas De Investigación

Peptide Synthesis

ivDde-D-Lys(Fmoc) is primarily used in solid-phase peptide synthesis (SPPS). Its protective groups facilitate:

  • Selective Deprotection : The ability to remove the ivDde group while leaving other protecting groups intact allows for precise control over peptide modifications.
  • Complex Peptide Structures : Researchers can create branched, cyclic, or side-chain modified peptides efficiently using this compound .

Drug Discovery

In drug development, ivDde-D-Lys(Fmoc) has shown significant potential:

  • Improved Pharmacokinetics : Incorporating D-amino acids like D-lysine can enhance the stability and bioavailability of peptides, reducing their susceptibility to enzymatic degradation.
  • Reduced Immunogenicity : D-amino acids are less likely to trigger immune responses, making them ideal candidates for therapeutic peptides.

Protein Engineering

The introduction of D-lysine residues into proteins can modify their interactions and stability:

  • Enhanced Binding Affinities : Studies indicate that peptides containing D-lysine exhibit altered binding affinities for target proteins, which can be exploited in designing more effective therapeutics .
  • Stability Against Degradation : Peptides synthesized with D-amino acids demonstrate increased resistance to proteolytic enzymes, which is advantageous for therapeutic applications requiring prolonged activity.

Therapeutic Applications

Peptides synthesized using ivDde-D-Lys(Fmoc) have been explored for various therapeutic uses:

  • Cancer Treatment : Research has highlighted the potential of modified peptides in targeting cancer cells more effectively due to their improved pharmacological profiles .
  • Antimicrobial Properties : Some studies suggest that these peptides exhibit antimicrobial activity, making them candidates for developing new antibiotics.

Comparative Analysis with Other Amino Acid Derivatives

The following table compares ivDde-D-Lys(Fmoc) with other similar compounds used in peptide synthesis:

Compound NameStructure/FeaturesUnique Aspects
Fmoc-Lys(Boc)-OHUtilizes L-lysinePreferred for natural peptide synthesis
Fmoc-D-His(Boc)-OHContains histidine instead of lysineDifferent reactivity due to imidazole ring
Fmoc-D-Arg(Et)₂-OHFeatures arginine with ethyl groupsEnhances positive charge and hydrophilicity
Fmoc-D-Lys(pentynoyl)-OHIntroduces alkyne functionalityUseful for click chemistry applications

Stability Studies

Research indicates that peptides synthesized with D-amino acids, including those containing ivDde-D-Lys(Fmoc), exhibit increased stability against enzymatic degradation compared to those synthesized with L-amino acids. This property is particularly advantageous for therapeutic applications where prolonged activity is desired.

Binding Affinity Modulation

A study demonstrated that incorporating D-lysine into peptide sequences altered their binding affinities for target proteins. This suggests that ivDde-D-Lys(Fmoc) could be used to engineer peptides with enhanced specificity and efficacy in drug design.

Therapeutic Applications

Peptides synthesized using this compound have shown promise in various therapeutic contexts, including cancer treatment and antimicrobial applications, due to their improved pharmacological profiles.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ivDde-D-Lys(Fmoc) involves several steps:

    Protection of the Lysine Side Chain: The lysine side chain is protected using the ivDde group. This step ensures that the side chain remains unreactive during subsequent reactions.

    Fmoc Protection: The α-amino group of lysine is protected with the Fmoc group.

Industrial Production Methods

Industrial production of ivDde-D-Lys(Fmoc) typically follows the same synthetic routes but on a larger scale. The process involves:

Análisis De Reacciones Químicas

Types of Reactions

ivDde-D-Lys(Fmoc) undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are peptides with specific sequences, where the lysine residue is incorporated at desired positions within the peptide chain .

Mecanismo De Acción

The mechanism of action of ivDde-D-Lys(Fmoc) in peptide synthesis involves:

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

ivDde-D-Lys(Fmoc) is unique due to its enhanced stability against piperidine and reduced migration from protected to unprotected lysine side chains. This stability makes it particularly useful in complex peptide synthesis .

Propiedades

IUPAC Name

(2R)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H42N2O6/c1-21(2)17-28(31-29(37)18-34(3,4)19-30(31)38)36-27(32(39)40)15-9-10-16-35-33(41)42-20-26-24-13-7-5-11-22(24)23-12-6-8-14-25(23)26/h5-8,11-14,21,26-27,37H,9-10,15-20H2,1-4H3,(H,35,41)(H,39,40)/t27-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCUYNKHCHODACY-HHHXNRCGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=N[C@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H42N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.